molecular formula C9H20Cl2N2 B1416396 (S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride CAS No. 2203714-62-7

(S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride

Cat. No.: B1416396
CAS No.: 2203714-62-7
M. Wt: 227.17 g/mol
InChI Key: SYPDMCHXOCIDPC-JZGIKJSDSA-N
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Description

(S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride is a chemical compound that belongs to the piperazine class of compounds Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU. This reaction leads to the formation of protected piperazines, which can then be deprotected using PhSH followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

(S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-1-Cyclopropylmethyl-3-methyl-piperazine dihydrochloride include other piperazine derivatives such as:

  • 1-Benzylpiperazine
  • 1-(3-Chlorophenyl)piperazine
  • 1-(2-Pyridyl)piperazine

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties that make it particularly useful in certain applications .

Properties

IUPAC Name

(3S)-1-(cyclopropylmethyl)-3-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-8-6-11(5-4-10-8)7-9-2-3-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPDMCHXOCIDPC-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)CC2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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